

Application Notes and Protocols: Metal-Free Synthesis of Quinolines from 2-Vinylanilines

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Compound of Interest		
Compound Name:	2-Vinylaniline	
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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the metal-free synthesis of quinolines from **2-vinylanilines** and related precursors. The quinoline scaffold is a privileged structure in medicinal chemistry and materials science, and its synthesis under metal-free conditions is highly desirable to avoid metal contamination in final products and to promote green chemistry principles.

This compilation covers three distinct and efficient metal-free methodologies:

- Carbocatalytic Cascade Synthesis: An operationally simple method utilizing oxidized active carbon as a heterogeneous catalyst for the reaction of **2-vinylaniline**s with aldehydes.
- Visible-Light Photocatalytic Synthesis: A mild and rapid synthesis employing an organic photosensitizer, 9,10-phenanthrenequinone, to catalyze the cyclization of 2-vinylarylimines under blue light irradiation.
- DMSO-Mediated Oxidative Cycloisomerization: A transition-metal-free approach for the synthesis of 2-aryl-4-substituted quinolines from o-cinnamylanilines using potassium tertbutoxide and dimethyl sulfoxide.

Each section includes a summary of the method, a detailed experimental protocol, a table of representative substrates and yields, and visualizations of the experimental workflow and proposed reaction mechanism.





Carbocatalytic Cascade Synthesis of Quinolines from 2-Vinylanilines and Aldehydes

This method describes a heterogeneous, metal-free catalytic procedure for the synthesis of polysubstituted quinolines. The reaction proceeds via a cascade involving condensation, electrocyclization, and dehydrogenation, catalyzed by oxidized active carbon (oAC). This approach is notable for its operational simplicity, the reusability of the catalyst, and its broad substrate scope, tolerating a variety of functional groups on both the **2-vinylaniline** and aldehyde reaction partners.

Data Presentation

Table 1: Substrate Scope for the Carbocatalytic Cascade Synthesis of Quinolines.



Entry	2- Vinylaniline	Aldehyde	Product	Time (h)	Yield (%)
1	2- Isopropenyla niline	Benzaldehyd e	2-Phenyl-4- methylquinoli ne	6	88
2	2- Isopropenyla niline	4- Methylbenzal dehyde	2-(p-Tolyl)-4- methylquinoli ne	6	85
3	2- Isopropenyla niline	4- Methoxybenz aldehyde	2-(4- Methoxyphen yl)-4- methylquinoli ne	6	92
4	2- Isopropenyla niline	4- Chlorobenzal dehyde	2-(4- Chlorophenyl)-4- methylquinoli ne	6	81
5	2- Isopropenyla niline	4- Nitrobenzalde hyde	2-(4- Nitrophenyl)- 4- methylquinoli ne	6	75
6	2- Isopropenyla niline	2- Naphthaldehy de	2- (Naphthalen- 2-yl)-4- methylquinoli ne	6	89
7	2- Isopropenyla niline	Cinnamaldeh yde	4-Methyl-2- styrylquinolin e	6	78
8	2- Isopropenyla	Cyclohexane carboxaldehy	2-Cyclohexyl- 4-	6	65



	niline	de	methylquinoli ne		
9	2- Styrylaniline	4- Methylbenzal dehyde	2-Phenyl-3- (p- tolyl)quinoline	40	72
10	2- Styrylaniline	4- Chlorobenzal dehyde	3-(4- Chlorophenyl)-2- phenylquinoli ne	40	68

Experimental Protocol

Preparation of Oxidized Active Carbon (oAC) Catalyst:

- Activated charcoal (16.9 g) is stirred in 1 M aqueous HCl (130 mL) at 70 °C for 6 hours in a capped round-bottom flask.
- The mixture is cooled to room temperature and filtered.
- The solid is washed with distilled water (3 L) and dried in an oven at 140 °C for 16 hours.
- The acid-washed activated charcoal (4 g) is placed in a lidless ceramic crucible and heated in an oven under air at 425 °C for 16 hours (heating ramp: 14 °C/min).

General Procedure for Quinoline Synthesis:

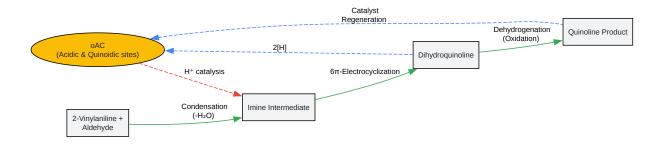
- To a 10 mL vial equipped with a magnetic stir bar, add 2-vinylaniline (0.5 mmol, 1.0 equiv), aldehyde (0.6 mmol, 1.2 equiv), oxidized active carbon (oAC) catalyst (150 mg/mmol of aniline), and toluene (2 mL).
- Seal the vial with a cap and place it in a preheated oil bath at 110 °C.
- Stir the reaction mixture vigorously for the time indicated in Table 1.
- After completion of the reaction (monitored by TLC), cool the mixture to room temperature.



- Filter the reaction mixture through a pad of Celite® and wash the pad with ethyl acetate.
- Concentrate the filtrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel (eluent: n-hexane/ethyl acetate) to afford the desired quinoline.

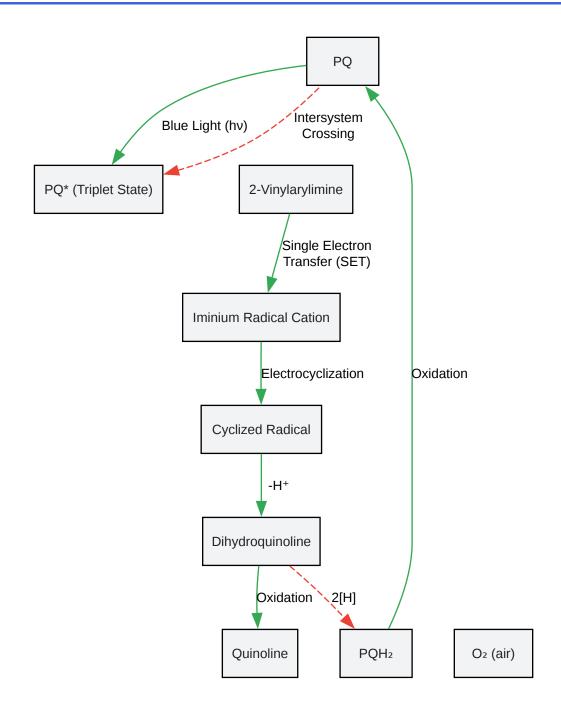
Visualizations

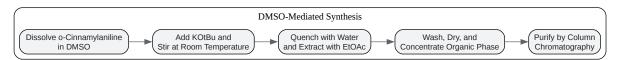




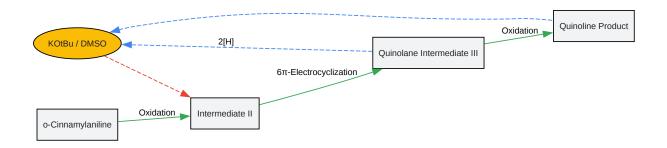












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